1-Tert-butyloxycarbonyl 4-(3-carboxypyridin-4-YL)piperazine
Overview
Description
1-Tert-butyloxycarbonyl 4-(3-carboxypyridin-4-YL)piperazine is a chemical compound known for its versatile applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a carboxypyridinyl moiety attached to a piperazine ring. The Boc group is commonly used in organic synthesis to protect amine functionalities during multi-step reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyloxycarbonyl 4-(3-carboxypyridin-4-YL)piperazine typically involves the protection of the piperazine nitrogen with a Boc group, followed by the introduction of the carboxypyridinyl moiety. One common method includes the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form the Boc-protected piperazine. This intermediate is then reacted with 3-carboxypyridine under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for continuous production, reducing reaction times and improving yields .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyloxycarbonyl 4-(3-carboxypyridin-4-YL)piperazine undergoes various chemical reactions, including:
Oxidation: The carboxypyridinyl moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Trifluoroacetic acid (TFA) is often employed for Boc deprotection
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, Boc deprotection yields the free amine derivative, which can be further modified .
Scientific Research Applications
1-Tert-butyloxycarbonyl 4-(3-carboxypyridin-4-YL)piperazine is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Tert-butyloxycarbonyl 4-(3-carboxypyridin-4-YL)piperazine involves the interaction of its functional groups with specific molecular targets. The Boc group protects the amine functionality, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets, influencing various pathways and processes .
Comparison with Similar Compounds
- 1-Boc-4-piperidone
- N-Boc-3-pyrrolidinone
- 4-Amino-1-Boc-piperidine
Comparison: Compared to these similar compounds, 1-Tert-butyloxycarbonyl 4-(3-carboxypyridin-4-YL)piperazine is unique due to the presence of the carboxypyridinyl moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research applications where other Boc-protected compounds may not be suitable .
Properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-8-6-17(7-9-18)12-4-5-16-10-11(12)13(19)20/h4-5,10H,6-9H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDZSUORJRNYCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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